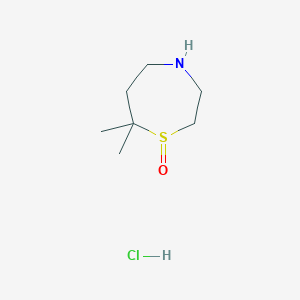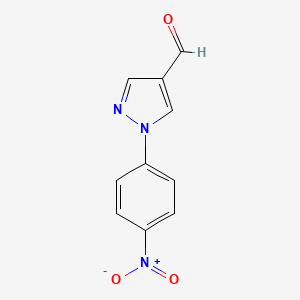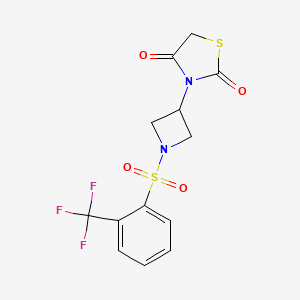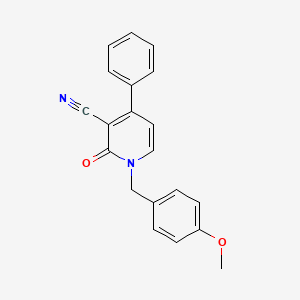
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide, also known as BPTES, is a small molecule inhibitor that selectively targets the enzyme glutaminase (GLS1). This enzyme is responsible for the conversion of glutamine to glutamate, an important process for cancer cell survival and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer drug.
Mecanismo De Acción
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide binds to the active site of GLS1, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in cellular glutamate levels, which in turn affects multiple signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cancer cell migration and invasion. It has also been shown to decrease the levels of intracellular reactive oxygen species (ROS), which are known to contribute to cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is its selectivity for GLS1, which minimizes off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the cellular context. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
Future research on 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide could focus on optimizing its pharmacokinetic properties and developing more potent and selective analogs. Additionally, this compound could be further studied in combination with other chemotherapeutic agents to determine its potential as a cancer treatment option. Finally, the role of GLS1 in cancer metabolism and its potential as a therapeutic target could be further explored.
Métodos De Síntesis
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide can be synthesized using a multistep process involving the reaction of tert-butyl 4-hydroxybenzoate with ethyl chloroacetate to form 2-(4-tert-butylphenoxy)-N-ethylacetamide. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,1-dioxo-1lambda6-thiolane-3-amine to produce this compound.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to selectively inhibit GLS1 activity, leading to a decrease in glutamate production and subsequent inhibition of cancer cell growth and proliferation. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-5-19(15-10-11-24(21,22)13-15)17(20)12-23-16-8-6-14(7-9-16)18(2,3)4/h6-9,15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGXGPLMVNPEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-2-carboxamide](/img/structure/B2952350.png)

![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)



![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)
![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)


![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)

![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)
![4-[6-(Thiomorpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2952371.png)
